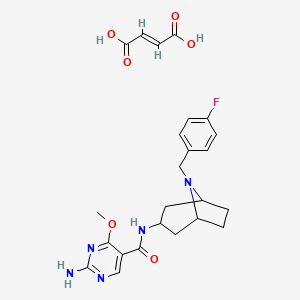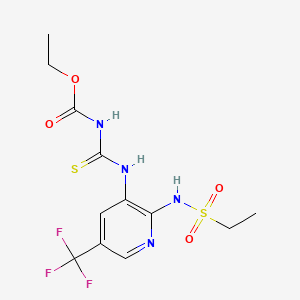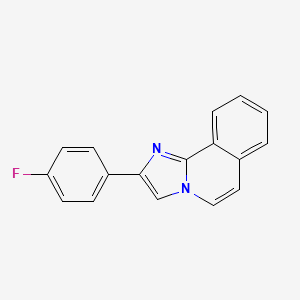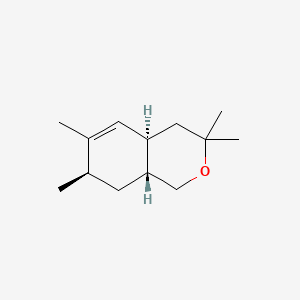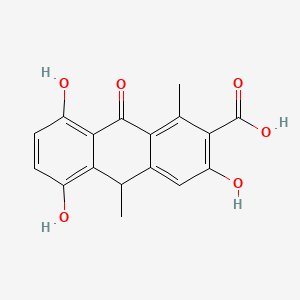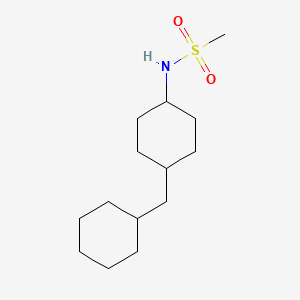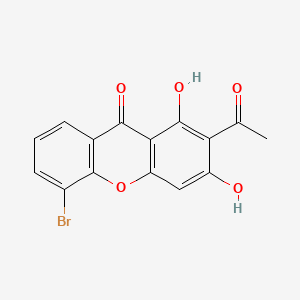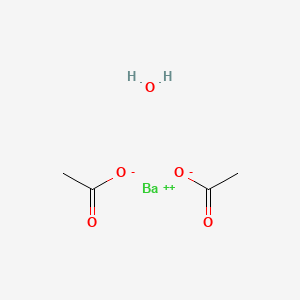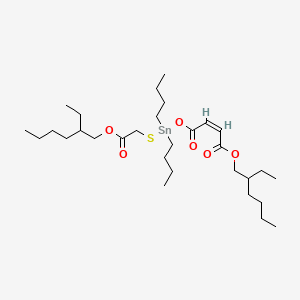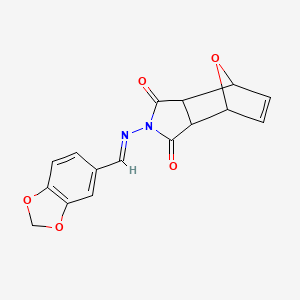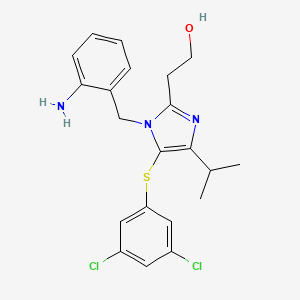
6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the heptenoic acid side chain and the dihydroxy groups. Common reagents used in these reactions include:
- Quinoline derivatives
- Heptenoic acid
- Hydroxylating agents
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Purification steps such as crystallization or chromatography
- Quality control measures to ensure the purity and consistency of the final product
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce quinoline alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Heptenoic acid, 3,5-dihydroxy-7-(2-(1-methylethyl)-4-(4-methylphenyl)-3-quinolinyl)-, monosodium salt would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
- Inhibition of enzyme activity
- Modulation of receptor signaling
- Interference with cellular processes
Comparación Con Compuestos Similares
Similar Compounds
- 6-Heptenoic acid derivatives
- Quinoline derivatives with different substituents
- Other dihydroxy-substituted quinolines
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
121661-26-5 |
|---|---|
Fórmula molecular |
C26H28NNaO4 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
sodium;(E)-3,5-dihydroxy-7-[4-(4-methylphenyl)-2-propan-2-ylquinolin-3-yl]hept-6-enoate |
InChI |
InChI=1S/C26H29NO4.Na/c1-16(2)26-22(13-12-19(28)14-20(29)15-24(30)31)25(18-10-8-17(3)9-11-18)21-6-4-5-7-23(21)27-26;/h4-13,16,19-20,28-29H,14-15H2,1-3H3,(H,30,31);/q;+1/p-1/b13-12+; |
Clave InChI |
CTVPLUVDXXWTKD-UEIGIMKUSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O.[Na+] |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C(C)C)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


